N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
Description
N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a complex organic compound that features a quinoline ring, a morpholine ring, and an oxalamide group
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-17-7-9-19(10-8-17)23(29-11-13-32-14-12-29)16-26-24(30)25(31)28-22-15-18(2)27-21-6-4-3-5-20(21)22/h3-10,15,23H,11-14,16H2,1-2H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQJMALEYHWRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=NC3=CC=CC=C32)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps:
Formation of the Quinoline Derivative: The starting material, 2-methylquinoline, is synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Attachment of the Morpholine Ring: The quinoline derivative is then reacted with 2-chloroethylmorpholine under basic conditions to form the intermediate compound.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and p-toluidine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the quinoline ring can be reduced to an amine using hydrogenation or metal hydride reagents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Alkylated morpholine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as an anti-cancer or anti-inflammatory agent. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism by which N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication. The morpholine ring can interact with enzymes, altering their activity. The oxalamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methylquinolin-4-yl)-N2-(2-piperidino-2-(p-tolyl)ethyl)oxalamide
- N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(m-tolyl)ethyl)oxalamide
- N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(o-tolyl)ethyl)oxalamide
Uniqueness
N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is unique due to the specific substitution pattern on the quinoline and morpholine rings. This unique structure can lead to different biological activities and chemical reactivities compared to similar compounds. Its specific interactions with molecular targets make it a valuable compound for further research and development.
Biological Activity
N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
Chemical Structure
The compound features a quinoline moiety linked to a morpholino group and an oxalamide structure. Its chemical formula is , and it can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, revealing a range of effects:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, Schiff base complexes derived from quinoline have shown enhanced antibacterial and antifungal activities compared to their parent ligands. The mechanism often involves the disruption of bacterial cell walls or interference with DNA synthesis.
| Compound | Target Microorganism | Activity |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | High |
Anticancer Activity
The anticancer potential of the compound has been assessed against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer). Studies have shown that similar oxalamide derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).
Case Study:
In a study conducted by Tan et al., oxalamide derivatives demonstrated significant cytotoxicity against HeLa cells with IC50 values in the micromolar range. The mechanism was attributed to cell cycle arrest and induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis via ROS generation |
| MCF7 | 20 | Cell cycle arrest at G0/G1 phase |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated. Enzyme assays have shown that derivatives with morpholino groups can act as effective inhibitors for enzymes such as alkaline phosphatase and acetylcholinesterase.
Research Findings:
A recent study highlighted that similar compounds exhibit competitive inhibition against alkaline phosphatase, suggesting potential applications in treating conditions related to enzyme overactivity.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Alkaline Phosphatase | Competitive | 10 |
| Acetylcholinesterase | Non-competitive | 25 |
Q & A
Q. What synthetic methodologies are optimal for producing high-purity N1-(2-methylquinolin-4-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide?
- Methodological Answer: Multi-step organic synthesis is typically employed, starting with functionalization of the quinoline and morpholino-p-tolyl ethylamine precursors. Key steps include:
- Coupling Reactions: Use oxalyl chloride or carbodiimide-based agents (e.g., EDC/HOBt) to form the oxalamide bond between the quinoline and morpholino-p-tolyl ethylamine moieties .
- Purification: Chromatographic techniques (e.g., flash column chromatography) and recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) improve purity .
- Yield Optimization: Adjust reaction temperature (e.g., 0–25°C for sensitive intermediates) and stoichiometric ratios (1:1.2 for amine-to-oxalyl chloride) to minimize side products .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Analyze and NMR for characteristic peaks (e.g., quinoline protons at δ 8.5–9.0 ppm, morpholino CH signals at δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H] ion) .
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) .
Q. What initial biological screening assays are recommended to assess its bioactivity?
- Methodological Answer: Prioritize target-agnostic screens:
- Antiproliferative Activity: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC determination .
- Kinase Inhibition: Use ATP-binding assays (e.g., JAK2 or PI3K) due to structural similarity to kinase inhibitors .
- Solubility Profiling: Perform shake-flask assays in PBS and DMSO to guide in vitro dosing .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies:
- pH Stability: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light Sensitivity: Store under UV/visible light and track photodegradation products .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action in modulating signaling pathways?
- Methodological Answer: Integrate omics and molecular biology tools:
- Phosphoproteomics: Identify downstream phosphorylation targets via LC-MS/MS after treatment .
- CRISPR-Cas9 Knockouts: Validate pathway dependencies (e.g., JAK/STAT) in gene-edited cell lines .
- Surface Plasmon Resonance (SPR): Measure binding affinity to suspected targets (e.g., kinases) .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Methodological Answer: Systematically modify substituents and compare bioactivity:
Q. How should conflicting data on its antitumor efficacy in vitro vs. in vivo be resolved?
- Methodological Answer: Address pharmacokinetic and metabolic factors:
- Microsomal Stability Assays: Incubate with liver microsomes to predict in vivo clearance .
- Tissue Distribution Studies: Use radiolabeled compound in rodent models to assess tumor penetration .
- Metabolite Identification: Perform LC-MS/MS to detect active/inactive metabolites .
Q. What experimental designs are critical for evaluating synergy with existing therapies?
- Methodological Answer: Use combinatorial dose-response matrices:
- Chou-Talalay Method: Calculate combination index (CI) values for drug pairs .
- Transcriptomic Profiling: Identify synergistic pathway modulation via RNA-seq .
Q. Can predictive modeling improve the efficiency of lead optimization?
- Methodological Answer: Leverage computational tools:
- Molecular Dynamics Simulations: Model target binding pockets to prioritize substituents .
- QSAR Models: Train on analogs’ bioactivity data to predict IC values .
Q. How do stereochemical variations influence its pharmacological profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
